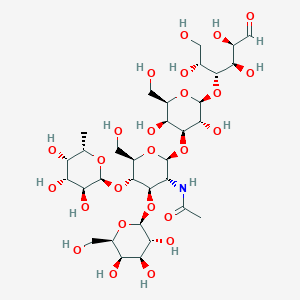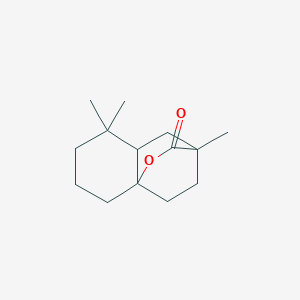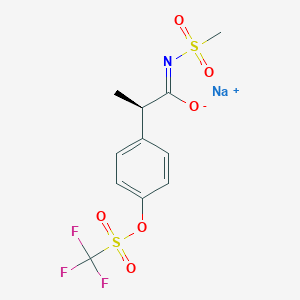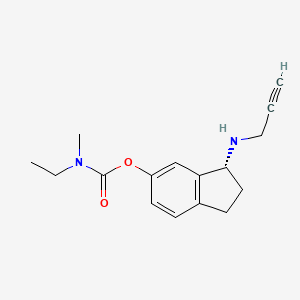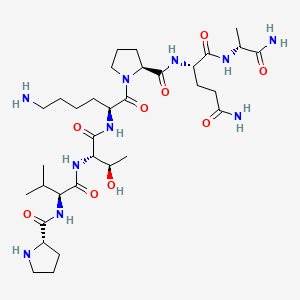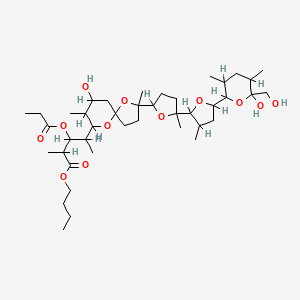
Gadobutrol
Descripción general
Descripción
Gadobutrol es un agente de contraste a base de gadolinio que se utiliza en la resonancia magnética (IRM) para mejorar la visibilidad de las estructuras internas. Es un agente de contraste a base de gadolinio macrocíclico, no iónico, extracelular de segunda generación. This compound es conocido por su alta estabilidad y bajo riesgo de fibrosis sistémica nefrogénica, lo que lo convierte en una opción preferida para la imagenología de diagnóstico .
Aplicaciones Científicas De Investigación
Gadobutrol tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como agente de contraste en la IRM para estudiar las estructuras e interacciones moleculares.
Biología: Ayuda a visualizar tejidos biológicos y comprender los procesos fisiológicos.
Medicina: Ampliamente utilizado en la imagenología de diagnóstico para detectar y visualizar lesiones, vascularización anormal y barreras hematoencefálicas interrumpidas.
Industria: Empleado en el desarrollo de nuevas herramientas de diagnóstico y técnicas de imagenología.
Mecanismo De Acción
Gadobutrol funciona mejorando el contraste de las imágenes de IRM. Resalta áreas con barreras hematoencefálicas interrumpidas o vascularización anormal al alterar los tiempos de relajación de los protones en el cuerpo. Esto da como resultado una imagen más clara y detallada de las estructuras internas. La estructura macrocíclica no iónica de this compound garantiza una alta estabilidad y minimiza el riesgo de liberar iones de gadolinio libres .
Compuestos similares:
- Gadoterato de meglumina
- Gadoteridol
- Gadobenato de dimeglumina
Comparación:
This compound vs. Gadoterato de meglumina: Ambos son agentes de contraste a base de gadolinio macrocíclicos, pero this compound se formula a una concentración más alta (1 mmol/mL) en comparación con el gadoterato de meglumina (0,5 mmol/mL).
This compound vs. Gadoteridol: Gadoteridol es otro agente macrocíclico, pero la mayor concentración y estabilidad de this compound lo hacen más efectivo en ciertas aplicaciones de diagnóstico.
This compound vs. Gadobenato de dimeglumina: El gadobenato de dimeglumina es un agente de contraste a base de gadolinio lineal, que tiene un mayor riesgo de fibrosis sistémica nefrogénica en comparación con la estructura macrocíclica de this compound.
Las propiedades únicas de this compound, como su alta estabilidad, bajo riesgo de fibrosis sistémica nefrogénica y mejora superior de la imagen, lo convierten en una opción preferida entre los agentes de contraste a base de gadolinio .
Análisis Bioquímico
Biochemical Properties
Gadobutrol plays a crucial role in biochemical reactions by enhancing the contrast in MRI scans. It interacts with various biomolecules, including proteins and enzymes, to improve the visualization of pathological lesions. The compound’s high relaxivity and stability are attributed to its macrocyclic structure, which tightly binds the gadolinium ion, reducing the risk of dechelation . This compound does not significantly interact with enzymes or proteins in a way that alters their function, making it a safe and effective contrast agent .
Cellular Effects
This compound influences cellular processes primarily through its role as a contrast agent in MRI. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism. Its presence in the extracellular space can enhance the imaging of cellular structures and abnormalities . Studies have shown that this compound is not mutagenic and does not induce significant cellular toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to enhance the relaxation rates of water protons in its vicinity, thereby increasing the contrast in MRI images. This effect is achieved through the interaction of the gadolinium ion with water molecules, which shortens the T1 relaxation time and enhances signal intensity . This compound’s macrocyclic structure ensures that the gadolinium ion remains tightly bound, minimizing the risk of free gadolinium release and associated toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated high stability over time. It does not degrade significantly, maintaining its effectiveness as a contrast agent throughout the imaging process . Long-term studies have shown that this compound does not accumulate in tissues or cause long-term cellular damage, making it a reliable choice for repeated imaging procedures .
Dosage Effects in Animal Models
Studies in animal models have shown that this compound is well-tolerated at various dosages. At clinically relevant doses, it provides effective contrast enhancement without significant adverse effects . At very high doses, this compound can cause mild toxicity, primarily due to the presence of gadolinium . These effects are dose-dependent and reversible upon discontinuation of the compound .
Metabolic Pathways
This compound is not metabolized in the body and is excreted unchanged via the kidneys . This property ensures that the compound does not interfere with metabolic pathways or alter metabolite levels . The rapid renal clearance of this compound minimizes its exposure to tissues and reduces the risk of toxicity .
Transport and Distribution
After intravenous administration, this compound is rapidly distributed in the extracellular space . It does not cross the blood-brain barrier under normal conditions but can enhance the imaging of areas with disrupted barriers . The compound is primarily excreted through the kidneys, with more than 90% eliminated within 12 hours .
Subcellular Localization
This compound does not localize within specific subcellular compartments due to its extracellular distribution . Its activity is confined to the extracellular space, where it enhances the contrast of MRI images. The compound’s macrocyclic structure prevents it from entering cells or interacting with intracellular components .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de gadobutrol implica varios pasos:
Material de partida: Se utiliza el ciclo monoformato como material de partida.
Reacción de alquilación: El ciclo monoformato se somete a una reacción de alquilación con bromoacetato de tert-butilo.
Hidrólisis: El producto de alquilación se hidroliza para obtener un intermedio tricarboxilato.
Formación de complejos: El intermedio tricarboxilato reacciona con 4,4-dimetil-3,5,8-trioxabiciclo[5.1.0]octano.
Complejación final: El producto de la reacción se complejiza con óxido de gadolinio para obtener this compound
Métodos de producción industrial: La producción industrial de this compound implica condiciones controladas de cristalización para lograr altos niveles de pureza (mayores del 99,7%) y asegurar que el compuesto sea adecuado para formulaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones: Gadobutrol se somete principalmente a reacciones de complejación debido a su estructura macrocíclica. Está diseñado para ser altamente estable y resistente a la disociación, lo que minimiza el riesgo de liberar iones de gadolinio libres.
Reactivos y condiciones comunes:
Reactivos: Ciclo monoformato, bromoacetato de tert-butilo, 4,4-dimetil-3,5,8-trioxabiciclo[5.1.0]octano, óxido de gadolinio.
Condiciones: Las reacciones normalmente requieren temperaturas y niveles de pH controlados para garantizar un alto rendimiento y pureza
Productos principales: El producto principal de estas reacciones es el this compound, que se utiliza como agente de contraste en la IRM .
Comparación Con Compuestos Similares
- Gadoterate meglumine
- Gadoteridol
- Gadobenate dimeglumine
Comparison:
Gadobutrol vs. Gadoterate Meglumine: Both are macrocyclic gadolinium-based contrast agents, but this compound is formulated at a higher concentration (1 mmol/mL) compared to gadoterate meglumine (0.5 mmol/mL).
This compound vs. Gadoteridol: Gadoteridol is another macrocyclic agent, but this compound’s higher concentration and stability make it more effective in certain diagnostic applications.
This compound vs. Gadobenate Dimeglumine: Gadobenate dimeglumine is a linear gadolinium-based contrast agent, which has a higher risk of nephrogenic systemic fibrosis compared to the macrocyclic structure of this compound.
This compound’s unique properties, such as high stability, low risk of nephrogenic systemic fibrosis, and superior image enhancement, make it a preferred choice among gadolinium-based contrast agents .
Propiedades
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFIIGFYAHNSK-CTHHTMFSSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31GdN4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027434 | |
| Record name | Gadobutrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.3 g/mL at 37 °C | |
| Record name | Gadobutrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
770691-21-9 | |
| Record name | Gadobutrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770691-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadobutrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GADOBUTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BJ477IO2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gadobutrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


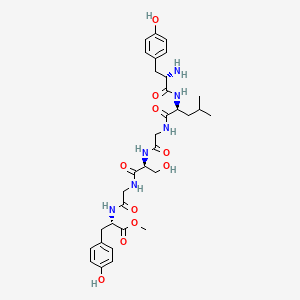
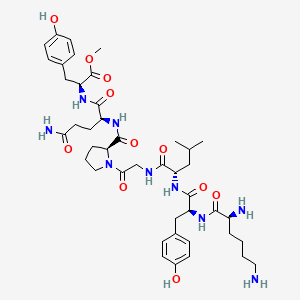
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
